5-(oxolan-2-yl)-1,3-oxazole
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Overview
Description
5-(oxolan-2-yl)-1,3-oxazole: is a heterocyclic compound that features both an oxolane (tetrahydrofuran) ring and an oxazole ring. These structures are significant in organic chemistry due to their stability and reactivity, making them useful in various chemical reactions and applications. The presence of both oxygen and nitrogen atoms in the rings contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(oxolan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminomethyl oxolane with a carboxylic acid derivative under dehydrating conditions to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that may include the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-(oxolan-2-yl)-1,3-oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a candidate for drug development and other biomedical applications.
Medicine: The compound’s structure is explored for its potential therapeutic properties. Researchers investigate its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 5-(oxolan-2-yl)-1,3-oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the oxazole ring allows for interactions with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Oxolane (tetrahydrofuran): Shares the oxolane ring but lacks the oxazole ring.
1,3-Oxazole: Contains the oxazole ring but lacks the oxolane ring.
5-(2-hydroxypropyl)-1,3-oxazole: Similar structure with a hydroxypropyl group instead of the oxolane ring.
Uniqueness: 5-(oxolan-2-yl)-1,3-oxazole is unique due to the combination of both oxolane and oxazole rings in its structure. This dual-ring system imparts distinct chemical properties, such as increased stability and reactivity, which are not present in compounds with only one of these rings.
Properties
CAS No. |
2013423-11-3 |
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Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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